8-Fluoroadenosine

Descripción general

Descripción

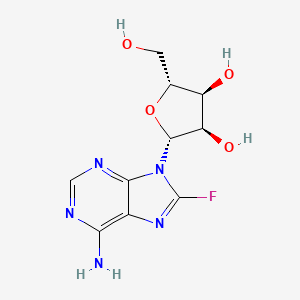

8-Fluoroadenosine (8-F-Ado) is a synthetic nucleoside analogue of adenosine, an endogenous purine nucleoside found in all living organisms. 8-F-Ado is a versatile compound with a wide range of applications in biochemical and physiological research, including its use as an imaging agent for positron emission tomography (PET) and as a therapeutic agent for the treatment of cancer. 8-F-Ado has also been used as a probe for studying the enzymatic activities of adenosine-metabolizing enzymes, as a tool for studying the role of adenosine in signal transduction pathways, and as an inhibitor of adenosine-metabolizing enzymes.

Aplicaciones Científicas De Investigación

Synthesis and Reactivity in Nucleic Acid Modifications

8-Fluoroadenosine is a compound of interest in the modification of nucleic acids. Its introduction into nucleic acids can control sugar puckers due to the small size of fluorine and its ability for stereochemical control. This modification is particularly useful in studying the structures of nucleic acids and their interactions, as 19 F NMR spectroscopy can be employed due to fluorine’s abundance among its isotopes, large gyromagnetic ratio, and sensitivity to structural changes .

Solid Phase Synthesis Challenges

The incorporation of 8-Fluoroadenosine into oligonucleotides through phosphoramidite chemistry-based solid phase synthesis has been challenging. It requires alternative N-protecting groups and possibly modified synthetic cycle conditions to achieve the desired products. This highlights the compound’s potential in the field of synthetic biology, provided these synthesis challenges can be overcome .

Fluorination of Nucleosides

Fluorination at the C-8 position of purine nucleosides, such as 8-Fluoroadenosine, is a complex process that has been explored for its potential applications. The instability of the resulting nucleosides makes this a challenging area of research, but one that could lead to significant advancements in medicinal chemistry if successful methods are developed .

Biomedical Research Applications

8-Fluoroadenosine and other fluorinated purines exhibit a diverse range of biological activities. They can bring advantageous changes to physicochemical, metabolic, and biological properties when introduced into purine or purine nucleosides. This makes them valuable in biomedical research, particularly in the development of new therapeutic agents .

Imaging and Diagnostics

The incorporation of an 18 F label into purine nucleosides, including 8-Fluoroadenosine, provides tools for in vivo imaging by positron emission tomography (PET). This application is crucial for non-invasive diagnostic techniques and the study of biological processes in real-time .

Synthetic Intermediates for Medicinal Chemistry

The reactions of fluorinated purines, including 8-Fluoroadenosine, are significant in medicinal chemistry. They serve as synthetic intermediates that enable a range of nucleophilic displacements, making them useful reagents for chemical biology studies and the development of pharmaceuticals .

Control Over Hydrogen Bonding Properties

The introduction of fluorine to nucleobases, such as in 8-Fluoroadenosine, enables unique hydrogen bonding properties. This can be exploited in the design of nucleic acid-based drugs and in the study of DNA and RNA structures, where hydrogen bonding plays a critical role .

Study of Nucleosidic Link Stability

Research into 8-Fluoroadenosine also involves studying the stability of nucleosidic links, which is essential for understanding the behavior of modified nucleic acids under various conditions. This knowledge is vital for the development of stable therapeutic nucleic acids and for the advancement of nucleic acid chemistry .

Propiedades

IUPAC Name |

(2R,3R,4S,5R)-2-(6-amino-8-fluoropurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12FN5O4/c11-10-15-4-7(12)13-2-14-8(4)16(10)9-6(19)5(18)3(1-17)20-9/h2-3,5-6,9,17-19H,1H2,(H2,12,13,14)/t3-,5-,6-,9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKDZZAHOSKFCEJ-UUOKFMHZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C2C(=N1)N(C(=N2)F)C3C(C(C(O3)CO)O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=NC(=C2C(=N1)N(C(=N2)F)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12FN5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-Fluoroadenosine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What makes the synthesis of 8-fluoroadenosine challenging, and how have researchers overcome this?

A1: The synthesis of 8-fluoroadenosine is challenging due to the lability of the nucleosidic linkage, which can easily break down under standard fluorination conditions. Early attempts using the Schiemann reaction on 8-aminoadenosine resulted in the formation of 8-fluoroadenine and 8-oxyadenine instead of the desired product []. Researchers discovered that protecting the sugar moiety of the molecule was crucial for successful fluorination. Specifically, using 2',3',5'-tri-O-acetyl-8-aminoadenosine, synthesized from the corresponding 8-bromo compound via an azido intermediate, allowed for successful diazotization and fluorination with sodium nitrite in 40% HBF4 at -20°C []. This method, while still challenging, provides a viable route to synthesize 8-fluoroadenosine. A more recent approach utilizes the crown ether 18-crown-6 in the synthesis of 2′,3′,5′-tris-O-acetyl-8-fluoroadenosine from the 8-bromo precursor [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.